REACTION_CXSMILES
|
[C:1]([F:16])([O:5][C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])=[C:2]([F:4])[F:3].[Si]([F:21])(C)(C)C>>[C:6]([O:5][CH:1]([C:2]([F:21])([F:4])[F:3])[F:16])([C:7]([C:8]([F:10])([F:9])[F:11])([F:12])[F:13])([F:14])[F:15]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)OC(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |